Imidazoline

Descripción

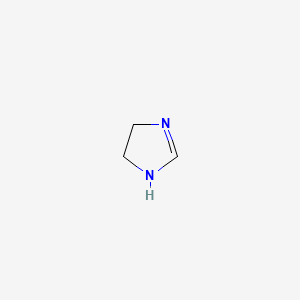

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDZQHUAFNZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060127 | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-75-6, 28299-33-4 | |

| Record name | 2-Imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Isomerism, and Structural Classification of Imidazoline Compounds

Enantiomerism and Diastereomerism in Imidazoline (B1206853) Scaffolds

Stereoisomerism becomes a key feature in substituted imidazoline scaffolds. When substituents are introduced at the C4 and C5 positions of the imidazoline ring, these carbons can become stereogenic centers (chiral centers). The presence of one or more stereocenters gives rise to the possibility of enantiomers and diastereomers.

Enantiomers: A substituted imidazoline with a single chiral center (e.g., a substituent at C4 but not C5) will exist as a pair of enantiomers. These are non-superimposable mirror images of each other. If two chiral centers are present (e.g., at C4 and C5), enantiomeric pairs are those where the configuration of all stereocenters is inverted (e.g., 4R,5R and 4S,5S).

Diastereomers: When an imidazoline scaffold contains two or more stereocenters, diastereomers are possible. These are stereoisomers that are not mirror images of one another. For example, in a 4,5-disubstituted imidazoline, the (4R,5S) isomer is a diastereomer of the (4R,5R) isomer. This relationship also gives rise to cis and trans geometric isomerism, where cis isomers have substituents on the same side of the ring plane and trans isomers have them on opposite sides. The synthesis of specific diastereomers, such as cis or trans 2,4,5-trisubstituted-2-imidazolines, is an area of active research.

The specific spatial arrangement of substituents is critical, as different stereoisomers of a molecule can exhibit distinct biological activities.

Conformational Preferences of the Imidazoline Ring

The 4,5-dihydro-1H-imidazole ring is a five-membered heterocycle containing two sp³-hybridized carbon atoms and one sp³-hybridized nitrogen atom, which allows for non-planar conformations. Like other five-membered rings such as cyclopentane, the imidazoline ring can adopt puckered conformations to relieve torsional strain. The two principal puckered conformations are the "envelope" (or "half-chair") and "twist" forms.

In an envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane. In a twist conformation , no more than three atoms are coplanar. These conformations can rapidly interconvert through a process known as pseudorotation.

However, experimental data from X-ray crystallography of certain derivatives suggest that the imidazoline ring can be nearly planar. In the crystal structure of 2-p-Tolyl-4,5-dihydro-1H-imidazole, the five-membered imidazoline ring is observed to be almost co-planar with the attached six-membered tolyl ring, with a very small dihedral angle of 3.56 (8)° between them. nih.gov This planarity in the solid state may be influenced by crystal packing forces and the electronic effects of the substituent at the 2-position. While theoretical calculations on the isolated ring might predict a puckered ground state, the energy barrier to planarization is expected to be small, allowing the ring to adopt a conformation influenced by its substituents and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Imidazoline Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of imidazoline derivatives. Through the application of various one- and two-dimensional NMR techniques, chemists can unambiguously determine the constitution, configuration, and conformation of these heterocyclic compounds.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of protons within an imidazoline molecule. The chemical shifts (δ) of the protons on the imidazoline ring are characteristic and provide insight into the substitution pattern and electronic nature of the ring.

The protons of the 4,5-dihydro-1H-imidazole ring typically appear in the range of δ 2.7–3.5 ppm as methylene (CH2) groups. For instance, in 2-arylamino-2-imidazolines, the CH2 protons can appear as a singlet around δ 3.7-3.8 ppm due to rapid imine-enamine tautomerization, which renders them chemically equivalent. ajol.info The specific chemical shifts are influenced by the nature of the substituents on the ring.

Detailed analysis of coupling constants can further aid in structure elucidation. For example, in a study of imidazole (B134444), a J-coupling of 1.0 Hz was observed between the protons at positions 2 and 4/5. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Imidazoline Derivatives

| Compound/Fragment | Proton Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4,5-dihydro-1H-imidazole | CH₂ (positions 4 & 5) | 2.7 - 3.5 | |

| 2-Arylamino-2-imidazolines | CH₂ (positions 4 & 5) | ~3.7 - 3.8 | ajol.info |

| Imidazoleisoindole-based stilbene (Z-isomer) | N=CH-N | 7.68 | researchgate.net |

| Imidazoleisoindole-based stilbene (E-isomer) | N=CH-N | 8.50 | researchgate.net |

| Imidazole (in CDCl₃) | H-2 | 7.729 | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of imidazoline compounds. The chemical shifts of the carbon atoms in the imidazoline ring are indicative of their hybridization and electronic environment.

For a substituted imidazoline, the carbon of the C=N group typically resonates downfield. For example, in a study of 2-substituted imidazole compounds, the C2 carbon chemical shifts were analyzed to investigate the influence of hybridization. acs.org In another example, the ¹³C NMR spectrum of a phosphorus ylide containing an imidazole moiety showed a resonance at 167.73 ppm for the N=C carbon. ajol.info

The methylene carbons (C4 and C5) of the 4,5-dihydroimidazoline ring typically appear in the aliphatic region of the spectrum. For instance, in an imidazoline derivative, the CH₂ carbons were observed at specific shifts that helped confirm the ring structure. rsc.org The chemical shifts of these carbons can be influenced by substituents. For example, in a series of 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones, the ¹³C chemical shifts were determined to characterize the compounds. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts for Imidazoline-Containing Structures

| Compound/Fragment | Carbon Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Imidazole-containing phosphorus ylide | N=C | 167.73 | ajol.info |

| Imidazoline derivative | CH₂ | (Varies with substitution) | rsc.org |

| Methyl 1-methyl-2-imidazoline-4-carboxylate | C=O (ester) | ~165 | |

| Imidazole-fused pyrimidine | C-2 (imidazole) | 135.46 | jocpr.com |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within imidazoline molecules. science.govscience.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are spin-spin coupled, typically over two or three bonds. emerypharma.com It is invaluable for identifying adjacent protons in the imidazoline ring and its substituents.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, in the characterization of an imidazoline, ¹H-¹³C HSQC was used to confirm connectivities. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). princeton.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing correlations between protons on one part of the molecule and carbons on another. The structures of various complex molecules containing imidazole or imidazoline rings have been elucidated using HMBC. science.govscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu NOESY is essential for determining the stereochemistry and conformation of imidazoline derivatives. For instance, it can be used to distinguish between different spatial arrangements of substituents on the ring.

The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure of imidazoline compounds. nih.govresearchgate.net

Nitrogen-15 NMR (¹⁵N NMR)

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms in the imidazoline ring. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques, including indirect detection methods like HMBC, have made its observation more routine. nih.gov

The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization, protonation state, and involvement in hydrogen bonding. researchgate.net For instance, in a study of imidazole-¹⁵N₂, proton binding to a nitrogen site induced a significant chemical shift change of approximately 30 ppm. nih.gov In the deprotonated form, both ¹⁵N sites have the same chemical shift due to rapid proton exchange. nih.gov

¹H-¹⁵N HMBC experiments can be used to assign the nitrogen signals by correlating them to nearby protons. nih.gov This technique has been successfully applied to determine the structures of various nitrogen-containing heterocycles. beilstein-journals.org The ¹⁵N chemical shifts, in conjunction with other NMR data, provide a more complete understanding of the electronic structure and reactivity of imidazoline derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Imidazoline |

| 4,5-dihydro-1H-imidazole |

| 2-Arylamino-2-imidazolines |

| Imidazoleisoindole-based stilbene |

| Co(III) imidazole complexes |

| Imidazole |

| Phosphorus ylide |

| Methyl 1-methyl-2-imidazoline-4-carboxylate |

| 1,2-diaryl-(4E)-arylidene-2-imidazolin-5-ones |

N Nmr for Imidazoline Nitrogen Environments

Hypertension

I1 receptor agonists, such as moxonidine (B1115) and rilmenidine (B1679337), are established antihypertensive drugs. nih.gov By acting centrally to reduce sympathetic nerve activity, they effectively lower blood pressure with a lower incidence of the sedative side effects associated with older centrally-acting antihypertensives that primarily target α2-adrenergic receptors.

Metabolic Disorders

The role of the I3 receptor in stimulating insulin (B600854) secretion makes it an attractive target for the treatment of type 2 diabetes. patsnap.com Modulators of the I3 receptor could potentially enhance glucose-stimulated insulin release and improve glycemic control.

Neurological and Psychiatric Disorders

The involvement of I2 receptors in neuroprotection and their interaction with monoamine oxidase suggest their potential therapeutic utility in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. patsnap.com Furthermore, the modulation of monoamine neurotransmitters by I2 receptor ligands indicates a possible role in the treatment of depression and other psychiatric conditions. wikipedia.org The analgesic properties of I2 receptor ligands are also being explored for the management of chronic pain. nih.gov

Development of Novel and Sustainable Synthetic Strategies for Complex Imidazoline (B1206853) Architectures

The synthesis of imidazolines is moving towards more environmentally friendly and efficient methods. organic-chemistry.orgthieme-connect.com A significant focus is on the development of "green" chemistry approaches that minimize waste, reduce reaction times, and utilize less hazardous reagents. organic-chemistry.orgresearchgate.neteurekaselect.com One-pot synthesis methods are gaining traction as they streamline the production of imidazolines by reducing the need for intermediate separation and purification steps. eurekaselect.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering solvent-free conditions, faster reactions, and higher yields compared to traditional reflux methods. researchgate.netbio-conferences.org For instance, the synthesis of an imidazoline-palmitic derivative from triethylenetetramine (B94423) and palmitic acid was achieved in just 11 minutes using MAOS, a significant improvement over the 13 hours required by conventional heating. researchgate.net Another innovative and environmentally friendly approach involves the use of hydrogen peroxide as an oxidant with a substoichiometric amount of sodium iodide for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.orgthieme-connect.com This method avoids the use of toxic and expensive halogenated reagents. organic-chemistry.org

Furthermore, the development of multicomponent reactions (MCRs) is proving to be a highly efficient strategy for creating complex imidazoline structures in a single step from three or more reactants. mdpi.combio-conferences.org These methods are not only time and resource-efficient but also align with the principles of green chemistry by minimizing waste. mdpi.com The exploration of water suspension mediums for condensation reactions also represents a simple and green procedure for synthesizing tetrahydroimidazoles. rsc.org

Here is a comparison of different synthetic methods for imidazolines:

| Method | Key Features | Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactants. researchgate.netbio-conferences.org | Faster reaction times, higher yields, often solvent-free. researchgate.net |

| Hydrogen Peroxide/Sodium Iodide Oxidation | Employs hydrogen peroxide as an oxidant with a catalytic amount of sodium iodide. organic-chemistry.orgthieme-connect.com | Environmentally friendly, avoids toxic reagents, high yields. organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the final product. mdpi.combio-conferences.org | High efficiency, reduced waste, access to complex structures. mdpi.com |

| Water Suspension Medium | Utilizes water as the reaction medium for condensation reactions. rsc.org | Green, simple procedure. rsc.org |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. eurekaselect.com | Minimizes reaction time and separation procedures. eurekaselect.com |

Exploration of New Catalytic Applications for Imidazoline-Derived Ligands in Enantioselective and Stereoselective Transformations

Chiral imidazoline ligands are proving to be powerful tools in the realm of asymmetric catalysis, offering a versatile alternative to the more established oxazoline (B21484) ligands. researchgate.net Their unique structure, featuring an additional N-substituent, provides greater opportunities for fine-tuning the steric and electronic properties of the resulting metal complexes, which is crucial for achieving high levels of enantioselectivity in chemical reactions. researchgate.netresearchgate.net

Researchers are actively designing and synthesizing a variety of chiral imidazoline-containing ligands for use in a broad spectrum of asymmetric transformations. researchgate.net These ligands have been successfully employed in reactions such as the copper-catalyzed Friedel–Crafts alkylation, where they have demonstrated the ability to induce moderate to good yields and enantioselectivities. nih.gov For example, in the reaction of indoles with β-nitroolefins, a catalyst system comprising a bis(oxazolinyl)thiophene ligand and copper(II) triflate was found to be effective. nih.gov

The development of chiral pincer complexes incorporating imidazoline moieties is another promising area. These rigid, tridentate ligands have shown potential in a range of catalytic asymmetric reactions, including hydrophosphination and Aza–Morita–Baylis–Hillman reactions. mdpi.com For instance, a series of chiral PCN-Pd pincer complexes with (phosphine)-(imidazoline) ligands have been used for the catalytic asymmetric hydrophosphination of 2-alkenoylpyridines, achieving excellent yields and good enantioselectivities. mdpi.com

The synthesis of enantioenriched 2-substituted imidazolines is also a key focus, as these compounds are valuable as both chiral auxiliaries and organocatalysts. chinesechemsoc.org A highly enantioselective addition/hydroamidination of nitriles to allylamines, enabled by chiral bis(oxazolinato) rare-earth metal catalysts, provides a direct and atom-economical route to these important molecules under mild conditions. chinesechemsoc.org

Design of Highly Selective and Potent Imidazoline Receptor Ligands for Fundamental Biological Research

The discovery of distinct imidazoline receptor subtypes (I1, I2, and I3) has opened up new avenues for the design of selective ligands that can be used to probe their physiological roles and as potential therapeutic agents. eurekaselect.comnih.gov The I1 receptor is implicated in the central regulation of blood pressure, the I2 receptor modulates the activity of monoamine oxidase B (MAO-B), and the I3 receptor is involved in insulin secretion. eurekaselect.comnih.govcore.ac.uk Consequently, the development of ligands with high selectivity for each of these subtypes is a major goal in medicinal chemistry. eurekaselect.comnih.gov

Significant progress has been made in synthesizing and characterizing selective agonists and antagonists for I1, I2, and I3 receptors. eurekaselect.comnih.gov For example, compounds like rilmenidine and moxonidine show greater selectivity for I1 receptors over α2-adrenergic receptors, leading to a reduction in sedative side effects compared to older antihypertensive drugs like clonidine (B47849). core.ac.ukkup.at For the I2 receptor, ligands such as BU224 and 2-BFI have been developed and are widely used to study its functions, including its potential role in neuroprotection and pain modulation. researchgate.netnih.gov

The design of these selective ligands is often guided by pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. eurekaselect.comnih.gov These computational approaches help to identify the key chemical features required for high-affinity binding and selectivity at the different imidazoline receptor subtypes. nih.gov The ongoing research in this area is not only crucial for understanding the fundamental biology of imidazoline receptors but also holds promise for the development of new drugs for a variety of conditions. researchgate.netontosight.ai

| Imidazoline Receptor Subtype | Primary Function | Example of Selective Ligand |

| I1 | Central inhibition of sympathetic tone (blood pressure regulation). eurekaselect.comcore.ac.uk | Rilmenidine, Moxonidine. core.ac.ukkup.at |

| I2 | Allosteric modulation of monoamine oxidase B (MAO-B). eurekaselect.comnih.gov | BU224, 2-BFI. researchgate.netnih.gov |

| I3 | Regulation of insulin secretion from pancreatic β-cells. eurekaselect.comnih.gov | Not as well-defined as I1 and I2 ligands. |

Integration of Imidazoline Moieties into Advanced Functional Materials for Energy, Electronics, and Smart Systems

The unique chemical and physical properties of imidazolines and their derivatives are being harnessed for the creation of advanced functional materials with applications in diverse fields such as energy, electronics, and smart systems. The imidazole (B134444) ring, a key component of the imidazoline structure, possesses electron-rich characteristics that make it an excellent building block for materials with tailored properties. nih.govpnas.org

In the realm of materials science, imidazolium-based ionic liquids and polymers (ionenes) are gaining significant attention. osti.gov These materials exhibit high thermal stability, electrochemical stability, and ion conductivity, making them suitable for applications in batteries, fuel cells, and other electrochemical devices. osti.gov The ability to precisely control the structure of imidazolium (B1220033) ionenes by modifying the monomeric building blocks allows for the fine-tuning of their functional and structural features. osti.gov

Imidazoline derivatives are also being incorporated into metal-organic frameworks (MOFs), which are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. researchgate.netmdpi.com The inclusion of emissive imidazole-based linkers can lead to the development of luminescent MOFs that can be used as sensors for detecting various molecules. mdpi.com For example, a MOF constructed with a terthiophene-based imidazole linker and manganese ions exhibits both ligand-based emission and metal-based magnetic properties. mdpi.com

Furthermore, the self-assembly properties of imidazoline derivatives are being exploited to create supramolecular structures such as liquid-crystalline polymers and networks. acs.org By forming hydrogen bonds between imidazolyl moieties and carboxylic acids, it is possible to construct well-defined, ordered materials. acs.org These "smart" materials can respond to external stimuli, opening up possibilities for their use in responsive systems and devices.

Advanced Computational Design and Prediction of Imidazoline Reactivity, Selectivity, and Biomolecular Interactions

Computational chemistry is playing an increasingly vital role in advancing our understanding of imidazoline chemistry. Theoretical methods are being employed to predict the reactivity and selectivity of imidazolines in various chemical reactions, as well as to design novel molecules with specific properties. acs.orgescholarship.org These computational approaches complement experimental studies by providing detailed insights into reaction mechanisms and the structures of transient intermediates and transition states that are often difficult to observe experimentally. acs.org

Density Functional Theory (DFT) calculations, for instance, are used to elucidate the origin of enantioselectivity in asymmetric reactions catalyzed by chiral imidazoline-based catalysts. chinesechemsoc.org By modeling the catalytic cycle, researchers can understand how the structure of the catalyst influences the stereochemical outcome of the reaction, which can guide the design of more efficient and selective catalysts. chinesechemsoc.org

In the context of drug discovery, computational methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are instrumental in the design of selective imidazoline receptor ligands. nih.gov These techniques help to identify the key structural features responsible for binding affinity and selectivity, enabling the rational design of new drug candidates. nih.gov

Furthermore, computational screening is being used to rapidly assess the reactivity of large libraries of compounds, which can accelerate the discovery of new bioorthogonal reactions involving imidazoline derivatives. chemrxiv.org Ab initio molecular dynamics (AIMD) simulations are also being used to rationalize selectivity in complex reactions by revealing the interplay between thermodynamic and dynamic factors. escholarship.org

The integration of these advanced computational tools is not only deepening our fundamental understanding of imidazoline chemistry but also providing a powerful platform for the design of new molecules and materials with desired functions.

Applications of Imidazoline Derivatives in Supramolecular Chemistry and Self-Assembly

The ability of imidazoline derivatives to participate in noncovalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, makes them valuable building blocks for the construction of complex supramolecular architectures. researchgate.netresearchgate.net The self-assembly of these molecules can lead to the formation of a wide variety of structures, from discrete coordination complexes to extended networks like metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

The design and modification of the imidazoline scaffold allow for the creation of diverse structures with different sizes and morphologies, including nanocages, microflowers, and nanowires. researchgate.net For example, the self-assembly of imidazole and carboxylic acids can generate well-defined hydrogen-bonded layers that can serve as scaffolds for controlling molecular packing in crystals. researchgate.net

A fascinating application of imidazolium-based macrocycles is the creation of "molecular boxes" that can act as hosts for various guest molecules. mdpi.com These macrocycles can engage in donor-acceptor interactions with electron-rich species, leading to the formation of self-assembled structures like (pseudo)rotaxanes and supramolecular polymers. mdpi.com These assemblies have potential applications in molecular recognition, information storage, and controlled drug release. mdpi.com

The pH-responsive nature of some imidazoline derivatives adds another layer of control over their self-assembly. For instance, a water-soluble perylene (B46583) diimide armed with amino-imidazole groups can undergo reversible supramolecular structure and fluorescence emission changes in response to pH variations. rsc.org This property can be exploited for the development of stimuli-responsive materials and biomimetic systems. rsc.org The use of dynamic covalent chemistry, such as imine formation, also allows for the self-assembly of complex, water-compatible structures like catenanes and knots, driven by the hydrophobic effect. acs.org

Exploration of Imidazolines in Bioorthogonal Chemistry and Chemical Biology Tools (Non-Therapeutic)

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable tool for studying biological systems. biochempeg.com Imidazoline derivatives are emerging as valuable components in the development of new bioorthogonal reactions and chemical biology tools for non-therapeutic applications.

The unique reactivity of certain functional groups that can be incorporated into the imidazoline scaffold allows for their use in "click chemistry" reactions. These reactions are typically fast, selective, and high-yielding, making them ideal for labeling and tracking biomolecules such as proteins, lipids, and glycans in their natural environment. biochempeg.com For example, the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, is a powerful tool for this purpose. biochempeg.comfrontiersin.org

Imidazoline-based compounds can be designed to carry specific functionalities, such as azides or strained alkynes, which can then be used to conjugate them to other molecules of interest within a biological system. This enables researchers to visualize and study complex cellular processes with high precision. biochempeg.com

Furthermore, the development of new bioorthogonal reactions involving novel reactive partners is an active area of research. Sydnonimines, for example, have recently been shown to act as dipoles in bioorthogonal click-and-release reactions with cycloalkynes, opening up new possibilities for their use as chemical biology tools. rsc.org The exploration of imidazoline derivatives in this context is expected to lead to the development of a new generation of probes and labels for advancing our understanding of biology at the molecular level.

Environmental Impact

Biodegradation

The biodegradability of imidazoline (B1206853) derivatives is highly dependent on their chemical structure, particularly the nature of the substituents.

Influence of Alkyl Chains : The length of the alkyl side chain plays a crucial role. Imidazolium (B1220033) compounds with longer alkyl chains (e.g., C8, C10) are more susceptible to microbial decomposition and show significant primary biodegradation. nih.govnih.gov In contrast, those with short alkyl chains (≤C6) show little to no biological decomposition. nih.gov

Ring Stability : While the side chains may be degraded, the imidazoline ring itself is often resistant to cleavage by microorganisms. nih.govnih.gov The unsubstituted imidazole (B134444) ring is known to be ultimately biodegradable, but N-substituted compounds are typically poorly biodegradable because the substitution appears to block enzymatic attack. researchgate.net

Degradation Pathways

Beyond biodegradation, imidazolines can undergo abiotic degradation, although these processes are generally slow.

Hydrolysis : The imidazoline ring can undergo hydrolysis, especially at elevated temperatures or under acidic conditions, which breaks the ring to form the corresponding amido-amine precursor. whiterose.ac.ukwhiterose.ac.uk

Photodegradation : In the presence of light, imidazolinone herbicides can degrade, but this process is typically limited to the soil surface or clear water environments. researchgate.net In most environmental conditions, biodegradation is considered the primary pathway for the reduction of imidazoline residues. researchgate.net Due to their high stability and solubility, some imidazolium-based ionic liquids have the potential to persist in aquatic environments, posing a potential risk to ecosystems. nih.gov

Conclusion

Imidazoline (B1206853) is a versatile heterocyclic compound with a rich history and a broad spectrum of applications. From its foundational role in the synthesis of life-saving pharmaceuticals to its critical function in protecting industrial infrastructure from corrosion, the significance of the imidazoline scaffold is well-established. Its mechanism of action, particularly through the specific I1, I2, and I3 receptors, continues to be an active area of research, promising new therapeutic avenues. As its use continues, understanding the environmental behavior of different imidazoline derivatives, especially their biodegradability, remains essential for ensuring their sustainable application.

Q & A

Q. What are the primary biological functions of imidazoline receptors, and how are they distinguished from adrenergic receptors?

Imidazoline receptors (I1 and I2 subtypes) are non-adrenergic binding sites that regulate processes such as blood pressure, insulin secretion, and pain modulation. Unlike adrenergic receptors, they do not bind catecholamines but exhibit high affinity for imidazoline derivatives like clonidine and idazoxan. Differentiation involves radioligand binding assays using selective antagonists (e.g., [³H]-idazoxan for I2 receptors) and functional studies comparing responses to α2-adrenergic agonists .

Q. Which experimental techniques are commonly used to synthesize imidazoline derivatives, and what are their advantages?

Microwave-Assisted Organic Synthesis (MAOS) is widely employed for imidazoline synthesis due to its efficiency (e.g., 85% yield in 30 minutes for oleic imidazoline derivatives). Characterization typically involves FTIR, NMR, and mass spectrometry to confirm functional groups and purity .

Q. How do imidazoline derivatives act as corrosion inhibitors, and what structural features enhance their efficacy?

Imidazoline derivatives form protective films on metal surfaces via adsorption, driven by polar amine groups and hydrophobic alkyl chains. Quantum chemical calculations (e.g., density functional theory) and electrochemical impedance spectroscopy are used to correlate molecular properties (e.g., HOMO-LUMO energy gaps) with inhibition efficiency in CO2-rich environments .

Advanced Research Questions

Q. What methodologies resolve discrepancies between predicted and experimental pharmacokinetic data for imidazoline ligands (e.g., blood-brain barrier permeability)?

Partial Least Squares (PLS) regression and hierarchical clustering are used to refine ADMET models. For example, Table 1 () shows significant deviations (e.g., clonidine: predicted LogBB = -0.46 vs. experimental 0.11), necessitating in vitro validation using parallel artificial membrane permeability assays (PAMPA) and in vivo microdialysis .

Q. What experimental approaches elucidate the signaling pathways of I1-imidazoline receptors in cellular systems?

I1 receptors are linked to choline phospholipid hydrolysis, generating diacylglycerol and arachidonic acid. Techniques include:

Q. How can researchers address the molecular heterogeneity of I2-imidazoline receptors in pain modulation studies?

I2 receptors comprise multiple proteins (e.g., 45 kDa brain creatine kinase). Strategies include:

- Proteomics: Co-immunoprecipitation and mass spectrometry to identify binding partners.

- Behavioral models: Dose-response studies with selective ligands (e.g., CR4056 in neuropathic pain models).

- Receptor knockdown: siRNA targeting candidate proteins to assess functional redundancy .

Q. What frameworks guide the design of hypothesis-driven studies on imidazoline receptor pharmacology?

- PICO Framework: Define Population (e.g., SHR rats), Intervention (e.g., moxonidine), Comparison (e.g., α2-adrenergic agonists), Outcome (e.g., blood pressure reduction).

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: Testing if I1 receptor activation reverses hypertension in SHR rats via CREB phosphorylation assays .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on imidazoline receptor ligand specificity?

- Meta-analysis: Pool data from binding studies (e.g., Ki values from [³H]-2-BFI displacement assays) to identify outliers.

- Molecular docking: Simulate ligand-receptor interactions using cryo-EM structures (if available) to resolve affinity discrepancies .

Q. What statistical methods are appropriate for evaluating imidazoline-induced insulin secretion in pancreatic islets?

- Perifusion assays: Analyze time-dependent insulin release (e.g., Figure 1 in ) using repeated-measures ANOVA.

- Dose-response curves: Fit data to sigmoidal models (e.g., GraphPad Prism) to calculate EC50 values for ligands like efaroxan .

Emerging Research Directions

Q. What novel applications of imidazoline derivatives are emerging in neuroprotection and inflammation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.